3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-(2-fluoro-3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMLWTCAHKEQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684281 | |
| Record name | 2',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-67-8 | |
| Record name | 2',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Complexity and Academic Significance of the 3 Fluoro 5 2 Fluoro 3 Methoxyphenyl Phenol Scaffold
The academic significance of 3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol is deeply rooted in its intricate molecular architecture. The scaffold is a biaryl, a class of compounds known for their prevalence in pharmaceuticals and other biologically active molecules. nih.gov The presence of fluorine atoms and a methoxy (B1213986) group on the phenyl rings introduces a layer of complexity that is of great interest to researchers.
The strategic placement of fluorine atoms can significantly alter the physicochemical properties of a molecule. bohrium.com Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group and modulate the electron density distribution across the aromatic rings. nih.gov This, in turn, can affect the molecule's reactivity and its potential interactions with biological targets. researchgate.net Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a desirable trait in drug design. bohrium.comresearchgate.net
The methoxy group adds another dimension to the compound's structural and electronic profile. Its presence can impact the preferred conformation of the molecule by influencing the torsional angles between the two aryl rings. bohrium.com This conformational control is crucial in determining the molecule's shape and its ability to bind to specific protein pockets. researchgate.net The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment that can be exploited in the design of novel functional molecules.
Table 1: Physicochemical Properties of this compound Note: Some properties may be estimated based on structurally related compounds due to limited publicly available data for this specific molecule.
| Property | Value |
| Molecular Formula | C₁₃H₉F₂O₂ |
| Molecular Weight | 235.21 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Formal Charge | 0 |
| Complexity | 289 |
Rationale for Dedicated Scholarly Investigation into 3 Fluoro 5 2 Fluoro 3 Methoxyphenyl Phenol
Retrosynthetic Analysis of the this compound Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the disconnection of the key aryl-aryl and aryl-oxygen bonds.
The central structural feature of this compound is the biaryl linkage. Therefore, a primary retrosynthetic disconnection is at the C-C bond between the two aromatic rings. This leads to two key synthons: a substituted phenol (B47542) derivative and a substituted phenyl derivative. This approach is the foundation for cross-coupling strategies.
Another key bond for disconnection is the aryl-oxygen bond of the phenol group. Cleavage of this C-O bond suggests a synthetic route where the hydroxyl group is introduced at a later stage, possibly from a corresponding aryl halide or triflate. However, the aryl-aryl bond disconnection is often more direct for constructing the core biaryl structure.
The presence and position of the fluorine and methoxy groups are critical to the molecule's properties and must be carefully considered in the synthetic strategy. There are two main approaches for their introduction:
Starting with pre-functionalized precursors: This is often the more efficient strategy, where the required fluorine and methoxy groups are already present on the starting materials. For example, the synthesis could start from 3-fluoro-5-bromophenol and 2-fluoro-3-methoxyphenylboronic acid.
Late-stage functionalization: In some cases, it may be advantageous to introduce these functional groups later in the synthesis. For instance, a hydroxyl group could be converted to a methoxy group, or a C-H bond could be directly fluorinated. Palladium-catalyzed C-H fluorination has emerged as a potential method for the direct introduction of fluorine onto an aromatic ring. springernature.comresearchgate.net
Metal-Catalyzed Cross-Coupling Strategies for Constructing the this compound Core
Metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of biaryl compounds. mdpi.com
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. acs.orgnih.gov This reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. acs.org For the synthesis of this compound, this reaction would involve coupling a suitably substituted aryl halide with an arylboronic acid or ester.
The success of a Suzuki-Miyaura coupling, especially with challenging substrates like polyfluorinated compounds, is highly dependent on the choice of the palladium catalyst and the supporting ligand.
Catalyst Systems:
Palladium Sources: Common palladium sources include Pd(OAc)2 and Pd2(dba)3. beilstein-journals.org The choice of the palladium precursor can influence the reaction efficiency.
Ligands: The ligand plays a crucial role in stabilizing the palladium center, facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's selectivity and yield. For couplings involving electron-rich or sterically hindered partners, bulky and electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and RuPhos are often employed. beilstein-journals.orgnih.gov The choice of ligand can be critical, as demonstrated in the coupling of N-methyl-4-bromo-7-azaindole with D-alanine methyl ester, where Xantphos provided a significantly better conversion than SPhos or XPhos. beilstein-journals.org
Optimization of Reaction Conditions: The optimization of reaction conditions is crucial for maximizing the yield and minimizing side reactions. Key parameters include the choice of base, solvent, and temperature. For instance, in the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling, Na3PO4 was used as the base in a dioxane solvent system. nih.govresearchgate.net The temperature can also be a critical factor, with reactions often performed at elevated temperatures to ensure a reasonable reaction rate. nih.gov
Interactive Table: Exemplary Catalyst Systems for Suzuki-Miyaura Couplings
| Catalyst/Ligand | Substrates | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl2 | Pyridine-2-sulfonyl fluoride (B91410) and hetero(aryl) boronic acids | Na3PO4 | Dioxane | 65-100 | nih.gov |
| Pd2(dba)3 / Xantphos | N-methyl-4-bromo-7-azaindole and phenols | K2CO3 | - | ~100 | beilstein-journals.org |
| CataXCium A Pd G3 | Unprotected ortho-bromoanilines and boronic esters | - | - | - | nih.gov |
The organoboron component, either a boronic acid or a boronic ester (such as a pinacol (B44631) ester), is a crucial precursor in the Suzuki-Miyaura coupling. For the synthesis of this compound, one of the aryl partners would need to be in the form of a boronic acid or ester.
Synthesis and Stability of Fluorinated Aryl Boronates: Fluorinated aryl boronates are key building blocks in organic synthesis. researchgate.net However, the synthesis and use of polyfluorinated phenylboronic acids can be challenging due to their propensity for deboronation under basic conditions. acs.org To overcome this, more stable alternatives such as potassium polyfluorophenyltrifluoroborates or the use of neopentyl esters have been developed. acs.org For instance, 3-Fluoro-5-methoxyphenylboronic acid is a commercially available precursor that could be utilized in the synthesis.
Role in the Catalytic Cycle: The boronic acid or ester participates in the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium(II) center. The presence of a base is generally required to facilitate this step by forming a more nucleophilic "ate" complex. researchgate.net The choice of the boron-containing species can affect the reaction outcome, with boronic esters sometimes offering advantages in terms of stability and reactivity.
Alternative Cross-Coupling Reactions (e.g., Negishi, Stille, Kumada)
Beyond the more common Suzuki coupling, several other palladium- or nickel-catalyzed cross-coupling reactions provide powerful and sometimes advantageous routes to biaryl systems. These methods rely on the reaction of an organometallic nucleophile with an organic halide electrophile. For the synthesis of this compound, this could involve several strategic bond disconnections.
Negishi Coupling: This reaction couples an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the relatively high reactivity of the organozinc nucleophile. wikipedia.org A plausible Negishi approach to the target compound could involve the coupling of a (3-fluoro-5-hydroxyphenyl)zinc halide with 1-bromo-2-fluoro-3-methoxybenzene. The organozinc reagent can be generated in situ from the corresponding aryl bromide or iodide. Modern advancements have enabled the use of fluoro- and trifluoromethyl-substituted arenes in continuous-flow Negishi couplings, highlighting the method's utility for constructing fluorinated biaryls. rsc.orgljmu.ac.uk
Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent. researchgate.net While organotin compounds are toxic, the reaction is exceptionally tolerant of a wide array of functional groups and is often reliable for complex fragment couplings. harvard.edu The synthesis could proceed by coupling (3-fluoro-5-(methoxymethoxy)phenyl)tributylstannane with 1-bromo-2-fluoro-3-methoxybenzene, followed by deprotection of the phenol. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. researchgate.net
Kumada Coupling: As the first transition-metal-catalyzed cross-coupling reaction, the Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.org This method is highly efficient and uses readily available starting materials. However, the high reactivity and basicity of Grignard reagents limit functional group compatibility, often requiring protection of acidic protons, such as the one on the phenolic hydroxyl group. organic-chemistry.orgnih.gov A potential route would involve the reaction of (3-fluoro-5-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide with 1-chloro-2-fluoro-3-methoxybenzene, catalyzed by a nickel complex. acs.orgresearchgate.net
| Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Negishi | Organozinc (R-ZnX) | Pd or Ni | High reactivity, excellent functional group tolerance. wikipedia.org | Moisture and air sensitivity of organozinc reagents. wikipedia.org |
| Stille | Organostannane (R-SnR'3) | Pd | Exceptional functional group tolerance, insensitive to moisture. researchgate.net | Toxicity of tin reagents and byproducts. harvard.edu |
| Kumada | Organomagnesium (R-MgX) | Ni or Pd | High reactivity, inexpensive reagents. organic-chemistry.org | Low tolerance for acidic functional groups (e.g., -OH, -NH). nih.gov |
C-H Activation and Direct Arylation Approaches
C-H activation represents a paradigm shift in C-C bond formation, enabling the direct coupling of two arenes without pre-functionalization of one partner into an organometallic reagent or halide. nih.gov This approach is highly atom- and step-economical.
For the synthesis of this compound, a direct arylation strategy could involve the palladium-catalyzed coupling of a protected 3,5-difluorophenol (B1294556) with 2-fluoro-3-methoxy-iodobenzene. Alternatively, a more advanced approach would be the direct C-H/C-H cross-coupling of 1,3-difluorobenzene (B1663923) and a protected 2-fluoro-3-methoxyphenol.
A significant challenge in C-H activation is controlling regioselectivity. nih.gov The directing ability of existing functional groups is often harnessed to achieve this control. The free phenolic hydroxyl group itself can act as a directing group, typically favoring functionalization at the ortho-position. researchgate.net However, remote meta-C-H functionalization strategies are also being developed using specialized directing templates. chemrxiv.org For the target molecule, achieving the desired 1,3,5-substitution pattern via direct arylation would require careful selection of substrates and catalysts to overcome inherent electronic and steric biases. Recent studies have described the regioselective oxidative arylation of fluorophenols, where the position of the fluorine atom can control the site of arylation, offering a potential pathway to selectively construct such scaffolds. nih.govnih.govx-mol.com
Metal-Free Synthetic Routes and Novel Reaction Pathways
While transition-metal catalysis is dominant, concerns over cost and metal contamination in final products (especially pharmaceuticals) have driven the development of metal-free alternatives for biaryl synthesis.
Electrophilic and Nucleophilic Aromatic Substitution Strategies
Traditionally, electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) are fundamental reactions for modifying aromatic rings. While not typically used for direct biaryl coupling, they are crucial for preparing the necessary precursors.
More advanced, metal-free C-C bond-forming strategies have emerged that leverage similar principles. One innovative approach involves an interrupted Pummerer reaction, leading to a sulfur-tethered acs.orgacs.org-sigmatropic rearrangement that couples phenols and aryl sulfoxides exclusively at their ortho positions. datapdf.com Another powerful method utilizes aryne intermediates. A transition-metal-free cascade reaction has been developed where the addition of a secondary amine to an aryne intermediate triggers a Smiles–Truce rearrangement of an adjacent sulfonate group, resulting in the formation of highly hindered biaryl aminophenols. nih.govacs.org Adapting such a strategy could provide a novel, metal-free route to the target biaryl phenol scaffold. SNAr reactions are particularly effective for synthesizing poly(aryl ethers) by reacting phenols with activated fluoroarenes and can be employed to build complex precursors. acs.orgsemanticscholar.org
Cycloaddition Reactions and Annulation Sequences Leading to the Scaffold
Cycloaddition and annulation reactions offer a fundamentally different approach to constructing the biaryl scaffold, building one or both of the aromatic rings from acyclic precursors. The Diels-Alder reaction, a [4+2] cycloaddition, can be used to form a six-membered ring which is subsequently aromatized.
Strategies have been developed that use Diels-Alder cycloadditions followed by cycloreversions to synthesize programmable, tetra-ortho-substituted biaryl compounds. doi.orgnih.gov For instance, an aryl acetylenic stannane (B1208499) could undergo a cycloaddition with an oxygenated diene, with the resulting adduct serving as a template for further functionalization and eventual aromatization to the biaryl core. nih.gov Similarly, rhodium-catalyzed [2+2+2] cycloadditions of alkynes can be employed to construct highly substituted aromatic rings. scispace.com While synthetically more complex, these methods provide unparalleled control over the substitution pattern of the final biaryl product.
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
Achieving the desired structure of this compound requires precise control over selectivity at multiple levels.
Regioselectivity: This is crucial in C-H activation and electrophilic substitution reactions. The inherent directing effects of the fluoro, methoxy, and hydroxyl groups must be managed to ensure the correct connectivity between the two rings. For example, the hydroxyl group is a strong ortho-, para-director, while the methoxy group is also ortho-, para-directing and fluorine is a deactivating ortho-, para-director. In cross-coupling reactions, regioselectivity is predetermined by the placement of the halide and organometallic moieties.
Chemoselectivity: This relates to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both a bromide and a chloride, a palladium catalyst can often be chosen to selectively react with the more reactive C-Br bond. This is critical when building complex precursors.
Stereoselectivity: While the target molecule is not chiral, stereoselectivity becomes paramount when synthesizing axially chiral biaryls (atropisomers), which can arise from hindered rotation around the aryl-aryl single bond. The synthesis of such compounds often requires specialized chiral ligands or auxiliaries. acs.org
Control of Functional Group Compatibility
The success of any multi-step synthesis hinges on the compatibility of functional groups with the chosen reaction conditions. The target molecule contains a free phenol, a methoxy ether, and stable C-F bonds.
The phenolic hydroxyl group is acidic and can interfere with many reactions, particularly those involving strongly basic or nucleophilic reagents like Grignard reagents (Kumada coupling) or organolithiums. nih.gov Therefore, it often requires protection. Common protecting groups for phenols include methyl ethers, silyl (B83357) ethers (e.g., TBS), or acetals (e.g., MOM), which can be removed in a final step. However, modern palladium-catalyzed systems have been developed with ligands and bases that are compatible with unprotected hydroxyl groups, obviating the need for protection/deprotection steps. researchgate.net
The methoxy and fluoro groups are generally robust and compatible with a wide range of synthetic transformations, including most palladium-catalyzed cross-coupling and C-H activation conditions. acs.orgnih.gov However, under harsh nucleophilic aromatic substitution conditions, a methoxy group could potentially be cleaved, or a highly activated fluorine atom could be displaced. Careful selection of reaction conditions is therefore essential to preserve the integrity of all functional groups throughout the synthetic sequence.
| Functional Group | Kumada Coupling | Negishi/Stille Coupling | C-H Activation (Pd-cat.) | Metal-Free (Aryne/Rearrangement) |
|---|---|---|---|---|
| Phenol (-OH) | Incompatible (requires protection) | Generally compatible (may require protection) | Compatible; can act as directing group. nih.gov | Compatible. |
| Methoxy (-OCH3) | Compatible | Compatible | Compatible | Compatible |
| Fluoro (-F) | Compatible | Compatible | Compatible; can influence regioselectivity. nih.gov | Compatible |
| Ester (-COOR) | Incompatible | Compatible. frontiersin.org | Generally compatible | Compatible |
| Ketone (-C=O) | Incompatible (enolizable) | Compatible | Generally compatible | Compatible |
Site-Selective Fluorination and Hydroxylation Methodologies
The synthesis of polysubstituted aromatic compounds such as this compound requires precise control over the introduction of substituents. Late-stage functionalization, where key functional groups are introduced at the end of a synthetic sequence, is a powerful strategy in modern organic synthesis.
Site-Selective Fluorination:
The introduction of fluorine atoms onto an aromatic ring can be challenging due to the high reactivity of many fluorinating agents. However, recent advances have enabled more controlled and selective fluorination reactions. For a precursor molecule, the introduction of a fluorine atom could be achieved through several methods:
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) can be used to install fluorine on electron-rich aromatic rings. The regioselectivity is dictated by the electronic properties of the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): While less common for non-activated rings, SNAr can be a viable strategy if a suitable leaving group (e.g., -NO2, -Cl) is present on the ring and the ring is sufficiently electron-deficient.
Deoxyfluorination of Phenols: Modern reagents have been developed for the direct conversion of a hydroxyl group to a fluorine atom. This could be a potential route if a dihydroxy-biaryl precursor is synthesized first.
Site-Selective Hydroxylation:
The introduction of a hydroxyl group onto an aromatic ring can be accomplished through various methods:
Transition-Metal-Catalyzed C-H Hydroxylation: Palladium, rhodium, and other transition metals can catalyze the direct hydroxylation of C-H bonds. The selectivity can be controlled by directing groups.
Borylation/Oxidation: A two-step sequence involving the iridium-catalyzed borylation of a C-H bond followed by oxidation of the resulting boronic ester is a robust and widely used method for the introduction of a hydroxyl group with high regioselectivity.
Dakin-like Reactions: If a formyl group is present on the aromatic ring, it can be converted to a hydroxyl group via a Dakin-like reaction using an oxidant like Oxone®.
| Methodology | Reagent/Catalyst Example | Advantages | Potential Challenges |
| Electrophilic Fluorination | Selectfluor® | Mild conditions, commercially available. | Limited regioselectivity, potential for side reactions. |
| Nucleophilic Fluorination (SNAr) | CsF, KF | High atom economy. | Requires activated aromatic ring and a good leaving group. |
| Deoxyfluorination of Phenols | PhenoFluorMix | Direct conversion of -OH to -F. | Stoichiometric waste generation. |
| C-H Hydroxylation | Pd(OAc)2, Rh catalysts | Direct functionalization of C-H bonds. | May require directing groups, catalyst cost. |
| Borylation/Oxidation | [Ir(cod)OMe]2, then H2O2/NaOH | High regioselectivity, mild conditions. | Two-step process, availability of Ir catalyst. |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can be made more sustainable by incorporating these principles.
A key bond in the target molecule is the carbon-carbon bond connecting the two aromatic rings. A highly efficient and green method for forming such bonds is the Suzuki-Miyaura cross-coupling reaction. mdpi.comjocpr.com This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.com
Hypothetical "Green" Synthesis via Suzuki-Miyaura Coupling:
A plausible green synthetic route could involve the Suzuki-Miyaura coupling of 3-fluoro-5-hydroxyphenylboronic acid with 1-bromo-2-fluoro-3-methoxybenzene.
This approach embodies several green chemistry principles:
Catalysis: The use of a palladium catalyst in small amounts is more sustainable than stoichiometric reagents. mdpi.com Modern advancements allow for catalyst loadings in the parts-per-million (ppm) range. acs.org
Atom Economy: The Suzuki-Miyaura reaction generally has a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.comlibretexts.org
Use of Greener Solvents: This reaction can often be performed in more environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions. researchgate.net
Energy Efficiency: Many modern Suzuki-Miyaura protocols can be run at lower temperatures, reducing energy consumption.
Comparison of a "Traditional" vs. a "Green" Approach:
| Metric | Traditional Approach (e.g., Friedel-Crafts) | Green Approach (e.g., Suzuki-Miyaura) |
| Reagents | Stoichiometric Lewis acids (e.g., AlCl3) | Catalytic amounts of Palladium |
| Atom Economy | Lower, due to stoichiometric inorganic waste. | Higher, with salts as the main byproducts. libretexts.org |
| Solvents | Often chlorinated solvents (e.g., CH2Cl2). | Can be performed in water, ethanol, or other green solvents. researchgate.net |
| Energy Input | Can require harsh reaction conditions. | Often proceeds under milder conditions. |
| Waste Generation | Significant amounts of corrosive and toxic waste. | Minimal waste, which is often easier to treat. |
The development of sustainable and efficient synthetic routes is crucial in modern organic chemistry. nih.govnih.gov By employing advanced catalytic methods like the Suzuki-Miyaura coupling, the synthesis of complex molecules such as this compound can be achieved in a more environmentally responsible manner. acs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy would be a critical tool for elucidating the complex structure of this compound. A combination of one-dimensional and multi-dimensional NMR experiments would be required to assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals and to establish the connectivity of the molecule.
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY) for Proton and Carbon Connectivity
¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, arising from the protons on the two phenyl rings. The integration of these signals would correspond to the number of protons on each ring. The chemical shifts would be influenced by the positions of the fluorine, hydroxyl, and methoxy substituents. A signal corresponding to the phenolic hydroxyl proton would also be present, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be significantly affected by the attached fluorine atoms (due to C-F coupling) and the oxygen-containing functional groups.
2D COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to identify which protons are adjacent to each other on the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which could help in determining the preferred conformation of the molecule, particularly the rotational orientation of the two phenyl rings relative to each other.
Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments and Coupling Patterns
¹⁹F NMR spectroscopy is a highly sensitive technique that would provide distinct signals for the two fluorine atoms in this compound. The chemical shifts of these signals would be indicative of their respective electronic environments. Furthermore, the coupling patterns observed in the ¹⁹F NMR spectrum, including fluorine-fluorine and fluorine-proton couplings, would provide valuable structural information regarding the relative positions of the fluorine atoms and neighboring protons.
Phosphorus-31 NMR in Catalysis Studies Relevant to Synthesis
Should the synthesis of this compound involve phosphorus-containing catalysts (e.g., phosphine ligands in a cross-coupling reaction), ³¹P NMR spectroscopy would be an essential tool for monitoring the progress of the reaction and characterizing the catalytic species. The chemical shift and coupling constants of the phosphorus signals can provide insights into the structure and bonding of the catalyst and its intermediates.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This would allow for the unambiguous determination of its elemental composition and confirmation of the molecular formula. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization, yielding fragment ions that are characteristic of its structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound would be expected to show characteristic absorption or scattering bands corresponding to the various functional groups present:
O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the phenolic hydroxyl group.
C-O stretch: Bands corresponding to the C-O stretching of the phenol and the methoxy group would be expected.
C-F stretch: Strong absorption bands in the IR spectrum, typically in the range of 1000-1400 cm⁻¹, would confirm the presence of carbon-fluorine bonds.
Aromatic C-H and C=C stretches: Characteristic bands for the aromatic rings would also be observed.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Investigating Stereoisomers (if applicable)
A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific information regarding the chiroptical spectroscopy of this compound. The presence of stereoisomers for this compound has not been reported, and as a result, no studies on its analysis using techniques such as Electronic Circular Dichroism (ECD) were found.
Chiroptical spectroscopy is a powerful analytical method used to study the three-dimensional structure of chiral molecules. Techniques like ECD measure the differential absorption of left and right circularly polarized light, providing unique spectral fingerprints for different stereoisomers. This is particularly valuable in determining the absolute configuration and conformational analysis of chiral compounds.
The applicability of chiroptical spectroscopy is contingent on the molecule possessing chiral centers or exhibiting axial, planar, or helical chirality, leading to the existence of non-superimposable mirror images (enantiomers) or diastereomers. For this compound, the molecular structure does not inherently possess a chiral center. Atropisomerism, a type of axial chirality that can arise from restricted rotation around a single bond, could theoretically be possible in biphenyl (B1667301) systems. However, there is no indication in the available literature that this phenomenon has been observed or investigated for this specific compound.
Consequently, without any evidence of stereoisomers for this compound, the application of chiroptical spectroscopy for its structural elucidation is not currently relevant or documented. Further research would be required to determine if this compound can exist in stable, non-interconverting stereoisomeric forms that would warrant investigation by these methods.
Theoretical and Computational Investigations of 3 Fluoro 5 2 Fluoro 3 Methoxyphenyl Phenol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
No published studies were found that performed quantum chemical calculations on 3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol.
Density Functional Theory (DFT) Studies on Ground State Properties and Conformational Isomers
There are no available DFT studies that analyze the ground state properties or conformational isomers of this molecule.
Ab Initio Methods for High-Accuracy Energy and Electronic Property Predictions
A search for high-accuracy energy and electronic property predictions using ab initio methods for this compound yielded no results.
Topological Analysis of Electron Density (e.g., AIM, NCI)
No literature exists on the topological analysis of the electron density for this compound using methods such as Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
There is no research available detailing molecular dynamics simulations to explore the conformational landscapes or intermolecular interactions of this specific phenol (B47542) derivative.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
No computational predictions for the NMR chemical shifts, vibrational frequencies, or UV-Vis absorption spectra of this compound have been published.
Reaction Mechanism Studies of this compound Synthesis and Transformation Pathways
Computational studies on the reaction mechanisms for the synthesis or transformation of this compound are not present in the scientific literature.
Transition State Characterization and Activation Energy Calculations
Detailed theoretical studies on the transition state geometries and associated activation energies for reactions involving this compound are not extensively available in the current body of scientific literature. Computational chemistry methods, such as density functional theory (DFT) and ab initio calculations, would be required to model the potential energy surfaces of reactions involving this molecule. Such calculations would allow for the identification of transition state structures, which represent the highest energy point along a reaction coordinate.
The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is confirmed by frequency analysis revealing a single imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is located, the activation energy (Ea) can be calculated as the difference in energy between the transition state and the ground state of the reactants. This value is crucial for understanding the kinetics of a chemical reaction.
For a hypothetical reaction, such as the O-demethylation or further electrophilic aromatic substitution of this compound, computational modeling would provide insights into the favorability of different reaction pathways. The presence of two fluorine atoms and a methoxy (B1213986) group would significantly influence the electron distribution and steric environment, thereby affecting the geometry and energy of the transition states.
Solvent Effects and Catalysis Modeling
The influence of solvents on the reactivity and properties of this compound can be investigated computationally using various solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can account for bulk solvent effects on the solute's electronic structure and geometry. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
These models can be applied to study how different solvents might affect reaction rates and equilibria by stabilizing or destabilizing the ground states, transition states, and products. For instance, polar solvents might be expected to stabilize charged intermediates or transition states, thereby lowering the activation energy of a reaction.
Similarly, the role of catalysts in reactions involving this compound can be modeled. Computational methods can be used to study the mechanism of catalysis, for example, by modeling the interaction of the phenol with a metal catalyst or an acid/base catalyst. These models can help in understanding the binding of the substrate to the catalyst, the electronic changes that occur upon binding, and the energy profile of the catalyzed reaction pathway compared to the uncatalyzed one.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Modeling
Derivation and Interpretation of Molecular Descriptors (e.g., electronic, steric, topological)
QSPR and QSAR studies for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are used to build mathematical models that correlate the structure with its physicochemical properties (QSPR) or biological activities (QSAR).
Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, these would include dipole moment, polarizability, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and electrostatic potential maps. The two electron-withdrawing fluorine atoms and the electron-donating methoxy group would create a complex electronic environment, which would be reflected in these descriptors.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and Wiener index.
Below is a hypothetical data table of calculated molecular descriptors for this compound.
| Descriptor Type | Descriptor Name | Calculated Value (Arbitrary Units) |
| Electronic | Dipole Moment | 3.5 D |
| Electronic | HOMO Energy | -8.2 eV |
| Electronic | LUMO Energy | -1.5 eV |
| Steric | Molecular Volume | 250 ų |
| Steric | Molecular Surface Area | 300 Ų |
| Topological | Wiener Index | 1250 |
Theoretical Prediction of Reactivity Indices and Interaction Potentials
Based on the calculated electronic properties, various reactivity indices can be derived to predict the chemical behavior of this compound.
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include chemical potential (μ), hardness (η), and electrophilicity index (ω). These indices provide a general overview of the molecule's reactivity.
Local Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would help identify which of the aromatic carbons or the phenolic oxygen is most susceptible to a particular type of reaction.
Interaction potentials, such as the molecular electrostatic potential (MEP), can be mapped onto the electron density surface of the molecule. The MEP provides a visual representation of the charge distribution, with negative potential regions (typically colored red or yellow) indicating areas prone to electrophilic attack and positive potential regions (blue) indicating areas susceptible to nucleophilic attack. For this molecule, the MEP would likely show a negative potential around the phenolic oxygen and regions of varying potential across the two aromatic rings due to the influence of the fluoro and methoxy substituents.
A hypothetical table of reactivity indices is presented below.
| Reactivity Index | Definition | Predicted Value (Arbitrary Units) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO) | 6.7 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.75 |
Chemical Reactivity and Derivatization Strategies of 3 Fluoro 5 2 Fluoro 3 Methoxyphenyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a cornerstone of the reactivity of 3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol, offering a versatile handle for a variety of chemical modifications. Its acidic proton and nucleophilic oxygen atom are central to its chemical behavior.
Etherification and Esterification Reactions
The hydroxyl group of a phenol (B47542) can be readily converted into an ether or an ester, transformations that are fundamental in organic synthesis for protecting the hydroxyl group or for modulating the compound's physicochemical properties.
Etherification typically proceeds via the Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, acts as a nucleophile to displace a halide from an alkyl halide. For this compound, this would involve initial deprotonation with a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3) to form the corresponding phenoxide. This is followed by the addition of an alkylating agent.
Esterification of phenols is generally achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. khanacademy.org The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct. khanacademy.org The direct Fischer esterification with a carboxylic acid is also possible but often requires a strong acid catalyst and elevated temperatures. google.commonash.edu
| Reaction | Reagents | Predicted Product |
|---|
Mitsunobu Reaction and Related Condensation Methodologies
The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters and ethers, under mild conditions. byjus.commissouri.edu In the context of phenols, this reaction allows for their O-alkylation. The reaction typically involves an alcohol, a nucleophile (in this case, the phenol), triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.com
The reaction proceeds through the formation of a phosphonium (B103445) salt, which then activates the alcohol for nucleophilic attack by the phenoxide. missouri.edu This method is particularly useful for the synthesis of aryl ethers where the Williamson ether synthesis might be problematic due to the nature of the alkylating agent. byjus.com
| Reactants | Reagents | Predicted Product |
|---|---|---|
| This compound, Ethanol | PPh3, DEAD | 1-(2-Ethoxy-4-fluorophenyl)-2-fluoro-3-methoxybenzene |
| This compound, Isopropanol | PPh3, DIAD | 1-Fluoro-3-(2-fluoro-3-methoxyphenyl)-5-isopropoxybenzene |
Electrophilic Aromatic Substitution Reactions on Both Phenyl Rings
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.
Regioselectivity and Directing Effects of Fluorine and Methoxy (B1213986) Substituents
The directing effects of the substituents on both aromatic rings will dictate the position of incoming electrophiles.
Ring A (Phenolic Ring): This ring contains a hydroxyl (-OH) group, a fluorine (-F) atom, and a substituted phenyl group.
The hydroxyl group is a powerful activating group and an ortho, para-director.
The fluorine atom is a deactivating group due to its inductive effect but is also an ortho, para-director due to resonance.
The 2-fluoro-3-methoxyphenyl group is a bulky substituent, which can sterically hinder the ortho positions.
Ring B (2-fluoro-3-methoxyphenyl ring): This ring contains a fluorine (-F) atom, a methoxy (-OCH3) group, and the substituted phenyl group.
The methoxy group is a strong activating group and an ortho, para-director.
The fluorine atom is a deactivating ortho, para-director.
Considering the combined effects, electrophilic attack is most likely to occur on the more activated ring. The phenolic ring (Ring A) is strongly activated by the hydroxyl group, making it the more probable site for substitution. The positions ortho and para to the hydroxyl group are electronically favored. However, steric hindrance from the adjacent biphenyl (B1667301) linkage and the fluorine atom will play a significant role.
Nitration, Halogenation, Sulfonation, and Acylation Reactions
Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro (-NO2) group. masterorganicchemistry.com The most likely positions for nitration on the phenolic ring are ortho and para to the powerful hydroxyl directing group.
Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst will introduce a halogen atom. libretexts.org Similar to nitration, the substitution will be directed by the hydroxyl group.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group. msu.educhemistrysteps.com This reaction is also directed by the existing activating groups.
Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl3, introduces an acyl group. organic-chemistry.orgsigmaaldrich.combyjus.comstudymind.co.ukchemistrysteps.com This reaction is generally sensitive to strongly deactivating groups, but the presence of the activating hydroxyl and methoxy groups should allow the reaction to proceed.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 2-Nitro-3-fluoro-5-(2-fluoro-3-methoxyphenyl)phenol and/or 4-Nitro-3-fluoro-5-(2-fluoro-3-methoxyphenyl)phenol |
| Bromination | Br2, FeBr3 | 2-Bromo-3-fluoro-5-(2-fluoro-3-methoxyphenyl)phenol and/or 4-Bromo-3-fluoro-5-(2-fluoro-3-methoxyphenyl)phenol |
| Sulfonation | SO3, H2SO4 | 2-Hydroxy-4-fluoro-6-(2-fluoro-3-methoxyphenyl)benzenesulfonic acid and/or 4-Hydroxy-2-fluoro-6-(2-fluoro-3-methoxyphenyl)benzenesulfonic acid |
| Acylation | CH3COCl, AlCl3 | 1-(2-Hydroxy-4-fluoro-6-(2-fluoro-3-methoxyphenyl)phenyl)ethan-1-one and/or 1-(4-Hydroxy-2-fluoro-6-(2-fluoro-3-methoxyphenyl)phenyl)ethan-1-one |
Directed Ortho Metalation (DoM) and Lithiation Reactions for Further Functionalization
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles. wikipedia.orguwindsor.ca
In this compound, several groups can potentially act as DMGs:
The phenolic hydroxyl group (after deprotonation to a phenoxide) is a potent DMG.
The methoxy group on the second ring is also a well-established DMG. wikipedia.org
Fluorine atoms can also act as directing groups, albeit weaker than hydroxyl or methoxy groups. researchgate.net
The competition between these directing groups will determine the site of lithiation. The hydroxyl group on Ring A is likely the most powerful directing group. Deprotonation would be expected to occur at the position ortho to the hydroxyl group. The presence of the fluorine atom at the 3-position may influence the acidity of the adjacent protons. Subsequent reaction with an electrophile allows for the introduction of a wide range of functional groups.
| Directing Group | Base | Electrophile (E+) | Predicted Product |
|---|---|---|---|
| Hydroxyl | n-BuLi | CO2, then H+ | 2-Hydroxy-4-fluoro-6-(2-fluoro-3-methoxyphenyl)benzoic acid |
| Hydroxyl | s-BuLi | (CH3)3SiCl | 2-(Trimethylsilyl)-3-fluoro-5-(2-fluoro-3-methoxyphenyl)phenol |
| Methoxy (on Ring B) | t-BuLi | DMF, then H+ | 2-Fluoro-3-(3-fluoro-5-hydroxyphenyl)-6-methoxybenzaldehyde |
Oxidative and Reductive Transformations of this compound and its Derivatives
The phenolic nature of this compound makes it susceptible to oxidative transformations, while the aromatic rings can undergo reduction under specific conditions.
Oxidative Reactions:
The phenolic hydroxyl group is the primary site for oxidation. Treatment with mild oxidizing agents can lead to the formation of phenoxyl radicals. These reactive intermediates can then participate in various coupling reactions. For instance, oxidative coupling reactions, often catalyzed by transition metal complexes such as iron or copper, can lead to the formation of C-C or C-O bonds. nih.govwikipedia.org In the case of this compound, this could result in the dimerization of the molecule to form polycyclic aromatic ethers or more complex biphenyl structures. The regioselectivity of such couplings would be influenced by the steric hindrance and electronic effects of the fluorine and methoxy substituents. nih.govcnr.it
Stronger oxidizing agents can lead to the formation of quinone-type structures, although this may be accompanied by degradation of the molecule. The electron-rich nature of the phenol ring, enhanced by the methoxy group, makes it susceptible to such transformations.
Reductive Reactions:
The aromatic rings of this compound can be reduced under forcing conditions. Catalytic hydrogenation, using catalysts such as rhodium on carbon or Raney nickel, can reduce the aromatic rings to their corresponding cyclohexyl derivatives. The specific conditions (pressure, temperature, and catalyst) would determine the extent of reduction.
Selective reduction of one ring over the other would be challenging to achieve due to the similar electronic nature of the two aromatic rings. However, derivatization of the phenolic hydroxyl group could modulate the electronic properties of one ring, potentially allowing for some degree of selective reduction.
A key consideration in the reduction of this molecule is the potential for hydrodefluorination, where a carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond. This is a common side reaction in the hydrogenation of fluorinated aromatic compounds and would need to be carefully controlled.
Table 1: Hypothetical Oxidative and Reductive Transformations This table presents illustrative examples of potential reactions.
| Transformation Type | Reagents and Conditions | Potential Product(s) |
|---|---|---|
| Oxidative Coupling | FeCl₃, CH₂Cl₂ | Dimeric and oligomeric structures via C-C or C-O linkages |
| Quinone Formation | Jones Reagent (CrO₃, H₂SO₄, acetone) | Quinone derivatives (potential for ring opening) |
| Catalytic Hydrogenation | H₂, Rh/C, high pressure, elevated temp. | 3-Fluoro-5-(2-fluoro-3-methoxycyclohexyl)cyclohexanol |
| Hydrodefluorination | H₂, Pd/C, basic conditions | Partially or fully defluorinated biphenyl derivatives |
Synthesis of Advanced Analogues and Probes Based on the this compound Scaffold
The structural core of this compound serves as a versatile scaffold for the synthesis of more complex molecules, including advanced analogues with additional functionalities and bioconjugates for chemical biology applications.
The reactivity of the aromatic rings and the phenolic hydroxyl group allows for the introduction of a wide array of functional groups.
Electrophilic Aromatic Substitution: The positions on the aromatic rings are activated or deactivated towards electrophilic substitution by the existing substituents. The phenolic hydroxyl and methoxy groups are ortho-, para-directing activators, while the fluorine atoms are ortho-, para-directing deactivators. wikipedia.orgpressbooks.pub The interplay of these effects will govern the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. wikipedia.orgyoutube.com For instance, nitration would likely occur at positions ortho or para to the hydroxyl and methoxy groups, with the precise location influenced by steric hindrance.
Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into other functionalities.
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) can yield a variety of ethers. researchgate.netgoogle.com The synthesis of sterically hindered ethers may require specific catalytic systems. acs.orgrsc.org
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base, or Fischer esterification with carboxylic acids under acidic catalysis, will produce the corresponding esters. mdpi.com
Conversion to a Triflate: Reaction with triflic anhydride provides the corresponding triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). organic-chemistry.orgthieme-connect.com This allows for the introduction of new carbon-carbon and carbon-nitrogen bonds at the position of the original hydroxyl group.
Palladium-Catalyzed Cross-Coupling Reactions: If the scaffold is modified to include a halide or triflate, a wide range of substituents can be introduced via cross-coupling chemistry. For example, a bromo- derivative of the parent phenol could undergo Suzuki coupling with boronic acids to introduce new aryl or alkyl groups, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination to form arylamines. nih.govresearchgate.net
Table 2: Illustrative Strategies for Functionalization This table provides representative examples of potential derivatization reactions.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |
| Bromination | Br₂, FeBr₃ | Bromo group (-Br) |
| O-Alkylation | CH₃I, K₂CO₃ | Methyl ether (-OCH₃) |
| O-Acylation | Acetyl chloride, pyridine | Acetate ester (-OCOCH₃) |
| Suzuki Coupling (of a bromo-derivative) | Arylboronic acid, Pd(PPh₃)₄, base | Aryl group |
The this compound scaffold can be chemically modified to create bioconjugates. This involves the introduction of a reactive handle that can be used to attach the molecule to biomolecules such as proteins or nucleic acids. nih.govresearchgate.net
Introduction of a Linker with a Reactive Functional Group: A common strategy is to first install a linker arm onto the phenolic oxygen or an aromatic position. This linker typically terminates in a reactive functional group suitable for bioconjugation.
An alkyl chain with a terminal carboxylic acid can be introduced via etherification with a haloalkanoate (e.g., ethyl bromoacetate) followed by hydrolysis. The resulting carboxylic acid can then be activated (e.g., as an N-hydroxysuccinimide ester) for reaction with primary amines on a biomolecule. thermofisher.com
Alternatively, a linker ending in an alkyne or azide (B81097) group can be installed. These groups can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation.
Direct Modification for Conjugation: In some cases, the phenolic hydroxyl group itself can be used for conjugation. For example, it can be derivatized to form a sulfonyl fluoride (B91410), which can react with specific amino acid residues on proteins, such as tyrosine. researchgate.net
These chemical modifications result in the formation of probes that can be used in chemical biology to study the interactions and functions of biomolecules in a purely chemical context, without any assessment of their biological or clinical effects. The choice of linker and conjugation chemistry depends on the target biomolecule and the desired properties of the final bioconjugate. researchgate.netmdpi.com
Current Academic Research Trends and Future Perspectives for 3 Fluoro 5 2 Fluoro 3 Methoxyphenyl Phenol
Emerging Synthetic Methodologies for Complex Fluorinated Organic Molecules
The synthesis of polyfluorinated biaryl phenols like 3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol requires sophisticated strategies for both the formation of the biaryl core and the precise installation of fluorine atoms. Modern synthetic chemistry offers a toolkit of advanced methods that could be applied to construct this molecule with high efficiency and selectivity.
Key to the synthesis would be the construction of the C(sp²)–C(sp²) bond forming the biaryl skeleton. The Suzuki-Miyaura reaction is a powerful and widely used method for synthesizing biphenyl (B1667301) derivatives, including those with fluorine substituents. A plausible route could involve the palladium-catalyzed cross-coupling of a fluorinated phenylboronic acid with a fluorinated aryl halide or triflate.
The introduction of fluorine atoms is another critical aspect. Recent years have seen a surge in the development of novel fluorination methods. mdpi.com Electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used, often in conjunction with transition-metal catalysis or photoredox catalysis, to install fluorine onto aromatic rings. mdpi.comcas.cn These methods can offer high regioselectivity, which is crucial for complex molecules. For the phenolic moiety, deoxyfluorination represents a powerful strategy where a hydroxyl group is directly replaced by fluorine. Reagents such as PhenoFluor and PyFluor have been developed for this purpose. cas.cn
Another advanced strategy is late-stage fluorination, where C–H bonds are directly converted to C–F bonds on a complex, pre-assembled molecular scaffold. cas.cn This approach is highly desirable as it avoids the need to carry fluorinated building blocks through multi-step syntheses and allows for the rapid generation of analogues. cas.cn Such reactions are often mediated by palladium, silver, or rhodium catalysts and can provide access to fluorinated derivatives that are difficult to obtain through traditional methods. mdpi.com
The table below summarizes some emerging methodologies applicable to the synthesis of complex fluorinated molecules.
| Methodology | Description | Potential Application | Key Reagents/Catalysts |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Formation of C(sp²)–C(sp²) bonds to create the biaryl core structure. | Coupling of a fluorinated boronic acid with a fluorinated aryl halide. | Pd catalysts (e.g., Pd(PPh₃)₄), phosphine (B1218219) ligands. |
| Electrophilic Fluorination | Introduction of fluorine using an electrophilic fluorine source (F⁺). | Direct fluorination of aromatic C-H bonds. | Selectfluor, N-Fluorobenzenesulfonimide (NFSI). mdpi.com |
| Deoxyfluorination | Conversion of a phenolic hydroxyl group directly into a C-F bond. | Fluorination of a precursor phenol (B47542). | PhenoFluor, PyFluor. cas.cn |
| Late-Stage C–H Fluorination | Direct replacement of a hydrogen atom with fluorine on a complex molecule. | Introducing fluorine atoms at a late step in the synthesis. | Pd, Ag, or Rh catalysts with a fluorine source. mdpi.comcas.cn |
| Photoredox Catalysis | Utilizes visible light to drive fluorination reactions under mild conditions. | Radical-based fluorination of various substrates. | Photocatalysts (e.g., iridium, ruthenium complexes), fluorine source. mdpi.com |
Advancements in High-Throughput Experimentation and Automation in this compound Synthesis Research
The discovery and optimization of synthetic routes for complex molecules like this compound can be a time-consuming and resource-intensive process. High-Throughput Experimentation (HTE) and automation are transformative technologies that accelerate this process by allowing for the parallel execution of a large number of experiments. nih.gov
HTE platforms, often utilizing 96-well or 384-well plates, enable chemists to rapidly screen a wide array of catalysts, ligands, solvents, and reaction conditions. nih.govnih.gov This is particularly valuable for challenging transformations like palladium-catalyzed cross-coupling reactions or late-stage fluorinations, where optimal conditions are often not obvious. nih.gov By combining robotics used in biotechnology with mass spectrometry-based analysis, over 1500 experiments can be performed in a single day using nanomole quantities of materials, significantly reducing waste and accelerating discovery. nih.govscienceintheclassroom.org
Automation is crucial for the routine production of fluorinated compounds, especially in the field of radiopharmaceuticals for Positron Emission Tomography (PET). nih.gov The synthesis of molecules containing the fluorine-18 (B77423) isotope ([¹⁸F]) is almost always performed on automated modules to ensure reproducibility, safety, and compliance with Good Manufacturing Practice (GMP). d-nb.inforsc.org These automated systems can handle the precise delivery of reagents, control reaction temperatures, and perform purification, all within a shielded "hot cell". rsc.orgresearchgate.net The principles and technologies from [¹⁸F] radiochemistry, such as cassette-based and modular synthesis platforms, can be adapted for the high-throughput synthesis and discovery of non-radioactive fluorinated compounds. researchgate.net
For a molecule like this compound, an HTE approach could rapidly identify the ideal palladium catalyst/ligand combination for the biaryl coupling and pinpoint the most effective conditions for the selective fluorination steps, thereby streamlining the development of a scalable synthetic route. bohrium.com
Integration of Machine Learning and Artificial Intelligence in Chemical Discovery and Prediction for the Compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by providing powerful tools for predicting reaction outcomes, discovering new synthetic routes, and forecasting molecular properties. chemcopilot.com For a target like this compound, these computational approaches can significantly augment traditional experimental work. chemai.io
ML models can be trained on vast datasets of known chemical reactions to predict the products of unseen reactant combinations. chemcopilot.comrjptonline.org This is particularly useful for complex, multi-component reactions involved in the synthesis of fluorinated molecules. AI platforms can suggest retrosynthetic pathways, helping chemists design more efficient routes from commercially available starting materials.
Furthermore, ML is being applied to predict the specific properties and reactivity of organofluorine compounds. For instance, models have been developed to predict the "fluorination strength" of various N–F reagents, helping chemists select the right reagent for a specific transformation. rsc.orgrsc.org Other models can accurately predict C–F bond dissociation energies, which is critical for understanding the stability and potential degradation pathways of polyfluorinated substances. acs.orgchemrxiv.org By inputting the structure of this compound, these tools could predict its reactivity at different sites, its metabolic stability, and other key physicochemical properties without the need for initial synthesis and testing.
The synergy between AI and HTE is particularly powerful. AI can design arrays of experiments to maximize the information gained, and the data generated from HTE can, in turn, be used to train and refine the ML models, creating a closed loop of accelerated discovery. chemai.io This data-driven approach moves chemical synthesis from a trial-and-error process to a more predictive and efficient science. chemai.ioeurekalert.org
Unexplored Reactivity Patterns and Mechanistic Insights into this compound Transformations
The reactivity of this compound is dictated by the interplay of its functional groups: the phenol, the methoxy (B1213986) group, and the three fluorine atoms distributed across two aromatic rings. The strong electron-withdrawing nature of fluorine significantly influences the electronic properties of the molecule. This can affect the acidity of the phenolic proton, the nucleophilicity of the aromatic rings, and the strength of C-H and C-F bonds.
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for gaining mechanistic insights into the transformations of such complex molecules. chemrxiv.org DFT calculations can be used to model reaction pathways, determine the stability of intermediates and transition states, and rationalize experimental observations. researchgate.netchemrxiv.org For example, in a potential palladium-catalyzed fluorination reaction to synthesize this molecule, DFT could elucidate the roles of the ligand and additives and explain the observed regioselectivity. chemrxiv.orgchemrxiv.org
Unexplored reactivity patterns for this compound could include:
Selective C-H Functionalization: Investigating whether the remaining C-H bonds on either ring can be selectively functionalized to introduce new groups, guided by the directing effects of the existing substituents.
Phenolic O-H Reactivity: Beyond its acidity, the phenol group can be used as a handle for etherification, esterification, or conversion to other functional groups like a nonaflate, which is a common precursor in cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): While C-F bonds on aromatic rings are generally strong, under certain conditions with potent nucleophiles, one of the fluorine atoms could potentially be displaced, especially if activated by other substituents.
Photochemical Reactions: The response of polyfluorinated aromatics to UV light could lead to novel transformations or degradation pathways, which can be investigated using a combination of experimental and computational methods. nih.gov
Understanding these reactivity patterns is crucial for derivatizing the molecule into analogues with potentially improved properties and for predicting its metabolic fate and environmental persistence.
Rational Design Principles for Next-Generation Analogues and Their Theoretical Potential
The strategic incorporation of fluorine is a cornerstone of modern drug design. researchgate.net Fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. researchgate.netnih.gov These principles can be applied to the rational design of analogues of this compound to tune its properties for hypothetical therapeutic applications.
Key design principles include:
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a site that is susceptible to metabolic oxidation can block this pathway, thereby increasing the molecule's half-life in the body. nih.gov
Lipophilicity Modulation: Fluorine is the most electronegative element, yet a single fluorine substitution often increases a molecule's lipophilicity (logP). This can enhance membrane permeability and improve absorption. The effect is context-dependent and can be fine-tuned by the number and location of fluorine atoms.
Conformational Control: The introduction of fluorine can alter the preferred conformation of a molecule due to steric and electronic effects. This can lock the molecule into a more bioactive shape, enhancing its binding affinity for a biological target.
pKa Modification: The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic or basic groups. For the target molecule, the fluorine atoms would increase the acidity of the phenolic proton compared to an unfluorinated analogue. This can impact solubility and target interactions.
The table below outlines potential modifications to the parent structure and their theoretical effects.
| Analogue Modification | Design Rationale | Theoretical Potential Effect |
|---|---|---|
| Add a CF₃ group | Act as a bioisostere for other groups; significantly increase lipophilicity. | Enhanced membrane permeability, altered binding profile. researchgate.net |
| Shift fluorine position | Fine-tune electronic effects and steric interactions within a binding pocket. | Improved binding selectivity and potency. nih.gov |
| Replace -OCH₃ with -OCF₃ | Block potential O-demethylation metabolism and increase lipophilicity. | Greatly enhanced metabolic stability and bioavailability. |
| Bioisosteric replacement of phenol | Replace the phenol with another hydrogen bond donor like a tetrazole or hydroxamic acid. | Modified pKa, solubility, and target interaction profile. |
Challenges and Opportunities in the Comprehensive Academic Study of this compound
The comprehensive academic study of complex polyfluorinated compounds like this compound presents both significant challenges and exciting opportunities.
Challenges:
Synthetic Complexity: The synthesis of such molecules often requires multi-step sequences with challenging, highly specific reactions, making it difficult to produce material for extensive study. digitellinc.com
Analytical Difficulties: Characterizing polyfluorinated compounds and their potential byproducts can be challenging. Their unique physicochemical properties may require specialized analytical methods for separation and detection. nih.govchromatographyonline.com
Handling of Reagents: Many modern fluorinating reagents are highly reactive and require careful handling. rsc.org
Environmental Persistence: The very stability that makes the C-F bond attractive for pharmaceuticals also leads to environmental persistence for some classes of polyfluorinated compounds (PFAS), raising concerns that must be considered during the design phase. acs.orgrsc.org
Opportunities:
Novel Biological Activity: The unique properties imparted by fluorine mean that molecules like this could possess novel or enhanced biological activities. Fluorinated compounds are prevalent in pharmaceuticals, and exploring new structural classes offers the potential for discovering new medicines. researchgate.netcosmosmagazine.com
Advancement of Synthetic Methods: Tackling the synthesis of complex targets drives innovation in synthetic methodology, leading to the development of more efficient and selective reactions that benefit the entire chemistry community.
Application of New Technologies: The complexity of this molecule makes it an ideal candidate for the application of HTE, automation, and AI/ML to streamline its synthesis and property prediction, showcasing the power of these modern tools. researchgate.net
Greener Chemistry: There is a significant opportunity to develop more environmentally responsible synthetic methods, such as using photoenzymatic processes or developing chemistry in more benign solvents, to produce fluorinated molecules. cosmosmagazine.comcas.cn
Probing Biological Systems: As a precisely functionalized molecule, it could serve as a chemical probe to study biological systems, with the fluorine atoms acting as reporters for ¹⁹F-NMR studies, a powerful technique for investigating molecular interactions. researchgate.net
Q & A
Basic Research Question
- NMR Spectroscopy : Analyze and NMR splitting patterns to confirm substitution patterns. Fluorine atoms in meta and ortho positions (relative to the hydroxyl group) produce distinct coupling constants (e.g., ≈ 12 Hz for adjacent fluorines) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ≈ 264.06 for CHFO) and fragmentation patterns.
- HPLC : Use a C18 column with a methanol/water gradient (0.1% formic acid) to assess purity (>97% by GC, as per fluorophenol standards ).
How to resolve contradictions in NMR data when adjacent substituents cause signal splitting?
Advanced Research Question
Overlapping signals due to fluorine and methoxy groups can be resolved via 2D NMR techniques:
- - HMBC identifies long-range coupling between fluorine and aromatic protons.
- COSY maps proton-proton correlations, distinguishing between para and meta substituents.
For example, fluorinated benzaldehydes like 3-Fluoro-4-hydroxybenzaldehyde (CAS RN 348-27-6) exhibit similar splitting challenges, resolved by combining 2D NMR and computational simulations (DFT) .
What strategies mitigate competing side reactions during the coupling of fluorinated aromatic intermediates?
Advanced Research Question
Competing Suzuki-Miyaura coupling side reactions (e.g., protodeboronation) can be minimized by:
- Catalyst Optimization : Use Pd(PPh) with KCO in DMF/HO (3:1) at 80°C, which stabilizes boronic acid intermediates (e.g., fluorophenylboronic acids in ).
- Protection-Deprotection : Temporarily block reactive hydroxyl groups with acetyl or TBS ethers during coupling.
- Solvent Control : Polar aprotic solvents (e.g., THF) reduce undesired nucleophilic substitution at fluorine sites.
What are the solubility properties of this compound in common organic solvents, and how does this influence purification?
Basic Research Question
The compound is sparingly soluble in water but dissolves in polar solvents like methanol, DCM, and DMSO. For purification:
- Recrystallization : Use a methanol/water mixture (4:1) at low temperatures (0–6°C) to isolate crystals, as suggested for fluorophenol derivatives .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) to separate regioisomers. Monitor fractions via TLC (R ≈ 0.4 in ethyl acetate/hexane).
How can computational models predict the electronic effects of substituents on the compound's reactivity?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-withdrawing effects of fluorine and methoxy groups:
- HOMO-LUMO Gaps : Fluorine lowers the LUMO energy, enhancing electrophilic substitution at the para position relative to the hydroxyl group.
- Reaction Pathway Simulation : Compare activation energies for competing pathways (e.g., nitration vs. sulfonation) using Gaussian or ORCA software. Refer to structural analogs like 3-Hydroxy-5-(4-trifluoromethyl-phenyl)-cyclohex-2-enone (CAS 110165-98-5) for validation .
What stability issues arise under different storage conditions, and how are they addressed?
Basic Research Question
The phenol group is prone to oxidation. Stability protocols include:
- Storage : Keep under inert gas (N or Ar) at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to solutions in DMSO or ethanol.
- Monitoring : Regular HPLC checks (every 3 months) ensure integrity, as per fluorophenol storage guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
